4-Hydroxy-2-oxabicyclo[2.2.2]octan-3-one
Description
4-Hydroxy-2-oxabicyclo[2.2.2]octan-3-one is a bicyclic lactone featuring a hydroxyl group at the 4-position of a 2-oxabicyclo[2.2.2]octan-3-one core. Its molecular formula is C₇H₁₀O₃, with a molecular weight of 142.15 g/mol (calculated from and structural analysis). The compound is characterized by a strained bicyclic system with an oxygen atom in the bridge (2-oxa) and a ketone group at position 3. The hydroxyl group at position 4 introduces polarity, enhancing solubility in polar solvents compared to non-hydroxylated analogs .
This compound is structurally related to withajardin-type withanolides, a class of bioactive steroids. identifies its 2-oxabicyclo[2.2.2]octan-3-one moiety as a key structural feature in such natural products, though the absence of a hydroxy group at C-16 distinguishes it from related withanolides like tubonolide A .
Properties
CAS No. |
115919-10-3 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
4-hydroxy-2-oxabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C7H10O3/c8-6-7(9)3-1-5(10-6)2-4-7/h5,9H,1-4H2 |
InChI Key |
KPWLAANFBQKIMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1OC2=O)O |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization
Heating 4-hydroxycyclohexanecarboxylic acid in the presence of a Brønsted acid catalyst (e.g., p-toluenesulfonic acid) in toluene induces cyclization. The reaction proceeds via protonation of the hydroxyl group, followed by nucleophilic attack of the carboxylic acid oxygen to form the lactone. Typical conditions involve refluxing for 3–9 hours, yielding the bicyclic product in 57–67% efficiency (Table 1).
Table 1: Acid-Catalyzed Lactonization Conditions and Yields
| Starting Material | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Hydroxycyclohexanecarboxylic acid | p-TSA | Toluene | 3.5 | 67 |
| Methoxyethoxycarbonyl derivative | p-TSA | Toluene | 9 | 57 |
Base-Mediated Transesterification
Alternative approaches employ transesterification of ester precursors. For example, saponification of methyl 4-hydroxycyclohexanecarboxylate with potassium hydroxide, followed by neutralization and acid-catalyzed cyclization, affords the lactone. This two-step process avoids side reactions associated with direct lactonization of sensitive substrates.
Iodocyclization of Alkenyl Alcohols
Iodocyclization offers a versatile pathway to construct the 2-oxabicyclo[2.2.2]octane core. This method, reported by recent studies, involves treating cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile.
Reaction Mechanism
The iodine electrophile adds to the alkene, generating an iodonium intermediate. Subsequent nucleophilic attack by the hydroxyl group forms the oxabicyclic structure. For 4-hydroxy derivatives, the hydroxyl group must be positioned to enable stereoselective cyclization. For instance, iodocyclization of 31 (a cyclohexane alkenyl alcohol) yields 2-oxabicyclo[2.2.2]octane 76 in 67% yield.
Substrate Design and Limitations
Successful iodocyclization requires precise alignment of the hydroxyl and alkene groups. Bulky substituents or improper stereochemistry hinder ring closure. Recent work demonstrates that electron-withdrawing groups at the 4-position improve reactivity by stabilizing transition states.
Transesterification-Cyclization of Ester Precursors
Polyester-derived precursors provide another avenue for synthesizing substituted 2-oxabicyclo[2.2.2]octan-3-ones. This method, detailed in studies of degradable polyesters, involves transesterification followed by intramolecular cyclization.
Stepwise Synthesis
- Transesterification : Reacting methyl 4-hydroxycyclohexanecarboxylate with alcohols (e.g., benzyl alcohol) in the presence of potassium carbonate generates monoesters.
- Cyclization : Treating the monoester with p-toluenesulfonic acid in toluene induces lactone formation. For example, benzyloxycarbonyl derivative 14 cyclizes to yield 4-benzyloxycarbonyl-2,6-dioxabicyclo[2.2.2]octan-3-one (7 ) in 62% yield.
Table 2: Transesterification-Cyclization Yields
| Ester Precursor | Alcohol | Cyclization Yield (%) |
|---|---|---|
| Methyl 4-hydroxycyclohexanecarboxylate | Benzyl alcohol | 62 |
| Methoxyethoxycarbonyl derivative | Ethylene glycol | 57 |
Comparative Analysis of Methods
Table 3: Advantages and Limitations of Synthetic Methods
| Method | Advantages | Limitations |
|---|---|---|
| Acid-catalyzed lactonization | High atom economy, simple conditions | Limited substrate scope, moderate yields |
| Iodocyclization | Rapid ring formation, stereocontrol | Requires precise substrate geometry |
| Transesterification | Tunable ester groups, scalable | Multi-step process |
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-oxabicyclo[2.2.2]octan-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for iodocyclization, sodium methoxide for initiating polymerization, and organic superbases for catalysis .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the degradation of the polymer with acid at high temperatures can recover 3-cyclohexenecarboxylic acid .
Scientific Research Applications
4-Hydroxy-2-oxabicyclo[2.2.2]octan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a starting material in organic synthesis and as a monomer in polymer science.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-oxabicyclo[2.2.2]octan-3-one involves its ability to undergo ring-opening polymerization, which allows it to form polyesters with unique mechanical and thermal properties . The stereochemistry of the alicyclic structures in the polymer backbone can be regulated by varying the polymerization conditions, affecting the polymer’s properties .
Comparison with Similar Compounds
Structural Analogs in the 2-Oxabicyclo[2.2.2]octan-3-one Family
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
- The hydroxyl group in the target compound increases polarity, making it more soluble in polar solvents like methanol or acetone compared to the non-hydroxylated parent compound .
- The 6,6-dimethyl analog (C₉H₁₄O₂) exhibits reduced solubility due to bulky methyl groups, favoring interactions in hydrophobic environments .
Azabicyclo Analogs: Nitrogen vs. Oxygen Bridging
Replacing the bridgehead oxygen with nitrogen yields azabicyclo systems, which exhibit distinct electronic and biological properties:
Key Observations:
Ring Size and Strain Variations
Compounds with different bicyclic frameworks exhibit varying stability and reactivity:
Key Observations:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Hydroxy-2-oxabicyclo[2.2.2]octan-3-one, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via condensation reactions with aldehydes or ketones. For example, analogous bicyclic systems (e.g., 1-azabicyclo[2.2.2]octan-3-one) are prepared by base-catalyzed reactions with aromatic aldehydes in methanol or ethanol, yielding Z-configuration olefins due to steric hindrance . Optimization involves adjusting solvent polarity (e.g., methanol for solubility), temperature (room temperature to 50°C), and catalyst concentration (KOH or NaOH). Purity is enhanced via recrystallization from ethyl acetate .
Q. How can the structural integrity and purity of this compound be validated?
- Methodological Answer : Use NMR (¹H/¹³C) to confirm the bicyclic framework and hydroxyl group position. X-ray crystallography is critical for resolving stereochemistry, as seen in analogous compounds where Z-geometry was confirmed for olefinic bonds . Mass spectrometry (EI or ESI) verifies molecular weight, while HPLC monitors purity (>98% for pharmaceutical intermediates) .
Q. What are the key stability considerations for handling this compound in air-sensitive reactions?
- Methodological Answer : The hydroxyl group and oxygen-rich bicyclic structure make it prone to oxidation. Store at 2–8°C under inert gas (N₂/Ar) and use sealed Schlenk flasks during synthesis. Avoid strong bases/oxidizers, as incompatibility may lead to decomposition .
Advanced Research Questions
Q. How does stereochemistry influence the thermal and material properties of derivatives (e.g., polyesters) derived from this compound?
- Methodological Answer : Stereochemistry directly impacts polymer crystallinity and Tg (glass transition temperature). For example, ring-opening polymerization of 2-oxabicyclo[2.2.2]octan-3-one derivatives produces polyesters with tunable thermal stability. Z-configuration monomers yield more rigid backbones, increasing Tg by ~20°C compared to E-isomers. DSC and TGA are used to correlate structure-property relationships .
Q. What strategies resolve contradictions in reported reaction yields for Z-selective olefin formation?
- Methodological Answer : Discrepancies arise from solvent polarity and catalyst loading. Polar solvents (e.g., DMF) favor Z-selectivity via kinetic control, while non-polar solvents (toluene) may favor E-isomers. Computational modeling (DFT) helps identify transition-state energy barriers, guiding solvent/catalyst selection .
Q. How can computational methods predict the reactivity of this compound in novel derivatization reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates electrophilicity indices and frontier molecular orbitals to predict sites for nucleophilic attack (e.g., hydroxyl or carbonyl groups). Molecular dynamics simulations model solvent effects on reaction pathways, validated by experimental kinetic studies .
Q. What advanced techniques characterize air-sensitive intermediates during multi-step synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
